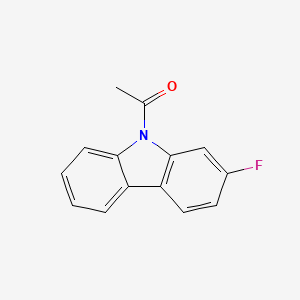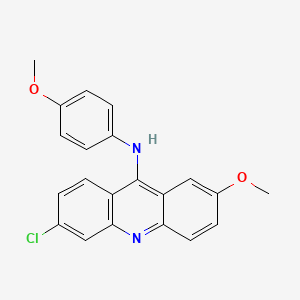
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
The synthesis of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the acridine core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted acridine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe for imaging applications.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include the DNA double helix and topoisomerase enzymes.
相似化合物的比较
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can be compared with other similar compounds, such as:
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy and chloro substituents, which may contribute to its distinct biological activities and applications.
属性
分子式 |
C21H17ClN2O2 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-15-6-4-14(5-7-15)23-21-17-9-3-13(22)11-20(17)24-19-10-8-16(26-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
InChI 键 |
BHBVGCPGLSBKEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
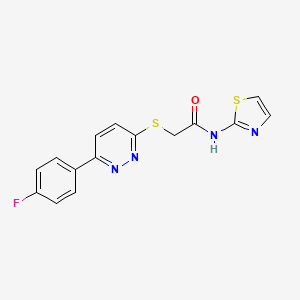
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
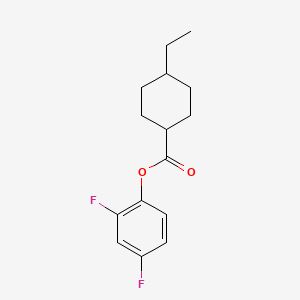
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
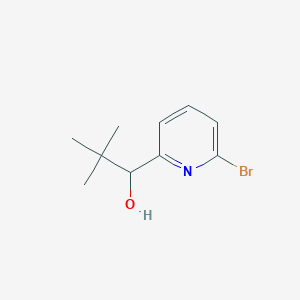
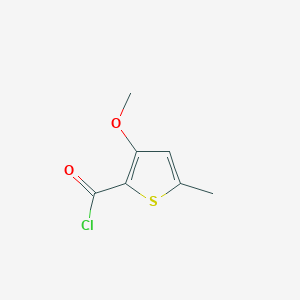
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
